Product packaging for 2,2,3,3-Tetramethylbutanoic acid(Cat. No.:CAS No. 30407-41-1)

2,2,3,3-Tetramethylbutanoic acid

Cat. No.: B3051005
CAS No.: 30407-41-1
M. Wt: 144.21 g/mol
InChI Key: PIBUNTNSFAPZPC-UHFFFAOYSA-N
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Description

Contextualization within Branched Carboxylic Acid Chemistry

Branched-chain carboxylic acids are a class of organic compounds characterized by an alkyl chain with one or more branches. researchgate.net This structural feature leads to significant deviations in their physical and chemical properties when compared to their linear isomers. researchgate.net For instance, branching typically lowers the melting point and can affect solubility. researchgate.net

A key characteristic of highly branched carboxylic acids, such as 2,2,3,3-tetramethylbutanoic acid, is their reduced acidity compared to unbranched analogues. doubtnut.comchemzipper.com This phenomenon is attributed to the steric hindrance provided by the bulky alkyl groups, which shield the resulting carboxylate ion from effective solvation and stabilization. doubtnut.comchemzipper.com The general trend of reactivity in carboxylic acid derivatives is influenced by the nature of the substituent on the acyl group, with electron-donating groups decreasing electrophilicity and reactivity. ucalgary.ca

The table below provides a comparison of the physical properties of butanoic acid and its more branched isomers, illustrating the impact of branching.

Compound NameIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
Butyric acidButanoic acidC₄H₈O₂88.11163.5
Isobutyric acid2-Methylpropanoic acidC₄H₈O₂88.11155
This compoundThis compoundC₈H₁₆O₂144.21Not readily available

Evolution of Research Trends and Scholarly Contributions

Research interest in this compound and other sterically hindered carboxylic acids has evolved from fundamental studies of their properties to their application as tools in complex synthesis. Early research often focused on the synthesis of these challenging molecules and understanding their fundamental reactivity. More contemporary research leverages their unique steric bulk to influence the outcome of chemical reactions or to create derivatives with specific properties.

Scholarly contributions have highlighted the challenges and solutions in forming derivatives of sterically hindered acids. For example, the formation of amides from highly hindered carboxylic acids and amines is notoriously difficult, leading to the development of specialized condensation reagents. tcichemicals.comchimia.ch Patents involving this compound and its derivatives often relate to their use in creating sterically demanding ligands for catalysts or as building blocks in medicinal and materials chemistry. nih.gov

Structural Features and their Influence on Synthetic and Reactive Paradigms

The defining characteristic of this compound is its extreme steric congestion. The presence of two adjacent quaternary carbon atoms, each bearing three methyl groups, creates a formidable steric shield around the carboxylic acid functionality. This has profound implications for its reactivity.

The steric hindrance significantly impedes nucleophilic attack at the carbonyl carbon, making many standard reactions for carboxylic acids, such as esterification and amidation, challenging. tcichemicals.comchimia.ch The hydroxyl group of the carboxylic acid is also a poor leaving group, and its replacement often requires prior activation. msu.edu However, this reduced reactivity can also be an advantage, allowing for selective transformations at other sites in a molecule containing this sterically protected carboxyl group.

Furthermore, the rigid, bulky structure of the 2,2,3,3-tetramethylbutyl group can be exploited to control the stereochemistry of reactions or to create specific three-dimensional architectures in larger molecules. The synthesis of derivatives often requires more forcing reaction conditions or the use of highly reactive reagents to overcome the steric barrier. acs.orgnih.gov

The table below summarizes the key structural identifiers for this compound. nih.gov

IdentifierValue
IUPAC NameThis compound
CAS Number30407-41-1
Molecular FormulaC₈H₁₆O₂
Molecular Weight144.21 g/mol
SMILESCC(C)(C)C(C)(C)C(=O)O
InChIKeyPIBUNTNSFAPZPC-UHFFFAOYSA-N

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O2 B3051005 2,2,3,3-Tetramethylbutanoic acid CAS No. 30407-41-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,3,3-tetramethylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-7(2,3)8(4,5)6(9)10/h1-5H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIBUNTNSFAPZPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C)(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20289219
Record name 2,2,3,3-Tetramethylbutanoic acid
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Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30407-41-1
Record name NSC59881
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Record name 2,2,3,3-Tetramethylbutanoic acid
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Record name 2,2,3,3-tetramethylbutanoic acid
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Advanced Synthetic Methodologies for 2,2,3,3 Tetramethylbutanoic Acid

Established Laboratory-Scale Synthesis Routes

The laboratory synthesis of 2,2,3,3-tetramethylbutanoic acid is dominated by methods that can effectively construct the sterically demanding carboxylic acid moiety.

Oxidative Routes from Precursor Alcohols (e.g., 2,2,3,3-Tetramethylbutanol)

A common synthetic pathway to carboxylic acids involves the oxidation of corresponding primary alcohols. However, in the case of this compound, the precursor alcohol is 2,2,3,3-tetramethylbutanol, a tertiary alcohol.

Standard oxidation of alcohols with reagents like chromic acid (H₂CrO₄) is contingent upon the presence of a hydrogen atom on the carbinol carbon (the carbon bearing the -OH group). wikipedia.orgyoutube.com The mechanism requires the elimination of this alpha-hydrogen to form the carbon-oxygen double bond. wikipedia.org Since tertiary alcohols, by definition, lack an alpha-hydrogen, they are resistant to oxidation under these conditions. wikipedia.orgorganicchemistrytutor.com Therefore, the direct oxidation of 2,2,3,3-tetramethylbutanol to this compound via common methods like the Jones oxidation is not a viable synthetic route. Under forcing conditions, tertiary alcohols may undergo oxidative cleavage of carbon-carbon bonds, but this typically leads to a mixture of smaller products rather than the desired carboxylic acid. researchgate.net

Carbonylation Strategies

Carbonylation reactions, particularly the Koch-Haaf reaction, represent a powerful and industrially significant method for the synthesis of tertiary carboxylic acids. wikipedia.org This reaction involves treating an alcohol or an alkene with carbon monoxide under high pressure in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or a combination of hydrofluoric acid (HF) and boron trifluoride (BF₃). wikipedia.orgcambridge.org

For the synthesis of this compound, a suitable C8 alkene or alcohol precursor that can generate a stable tertiary carbocation under acidic conditions would be required. The reaction proceeds by generating the carbocation, which is then trapped by carbon monoxide to form a highly reactive acylium ion. Subsequent hydrolysis yields the final tertiary carboxylic acid. wikipedia.orgorganicchemistrytutor.com A variation known as the Koch-Haaf reaction uses formic acid as an in-situ source of carbon monoxide, which can allow the reaction to proceed under milder conditions of temperature and pressure. wikipedia.orgorganicchemistrytutor.com Given the high degree of branching in the target molecule, the Koch-Haaf reaction is a highly plausible and effective synthetic strategy.

Table 1: Comparison of Major Laboratory Synthesis Routes

Synthetic Route Precursor Key Reagents Primary Challenge
Direct Oxidation 2,2,3,3-Tetramethylbutanol Strong Oxidants (e.g., H₂CrO₄) Mechanistically unfeasible; precursor is a tertiary alcohol lacking an alpha-hydrogen. wikipedia.orgorganicchemistrytutor.com
Koch-Haaf Reaction C8 Alkene or Alcohol CO (or HCOOH), Strong Acid (e.g., H₂SO₄) Requires handling of high-pressure, toxic CO gas and highly corrosive acids. Potential for carbocation rearrangement side products. wikipedia.orgyoutube.com

Mechanistic Insights into Key Bond-Forming Steps

The key bond-forming step in the most viable route, the Koch-Haaf reaction, is the electrophilic attack of a carbocation on the carbon atom of carbon monoxide.

The mechanism proceeds as follows:

Carbocation Formation: An alcohol precursor is protonated by the strong acid, followed by the loss of a water molecule to form a carbocation. Alternatively, protonation of an alkene can generate the same intermediate. wikipedia.org For the synthesis of the target acid, the reaction would be engineered to favor the formation of the 1,1,2,2-tetramethylpropyl cation.

Carbon Monoxide Attack: The carbon atom in carbon monoxide, despite oxygen's higher electronegativity, acts as a nucleophile and attacks the electron-deficient carbocation. organicchemistrytutor.com This step forms a new carbon-carbon bond and results in a resonance-stabilized acylium ion (R-C≡O⁺ ↔ R-C⁺=O). organicchemistrytutor.com

Hydrolysis: The acylium ion is a potent electrophile. It is readily attacked by water, which is present in the reaction medium. organicchemistrytutor.com

Deprotonation: A final deprotonation step yields the neutral tertiary carboxylic acid and regenerates the acid catalyst. organicchemistrytutor.com

The stability of the tertiary carbocation intermediate is crucial for the success of the reaction and minimizes the likelihood of rearrangements that can plague reactions involving less stable carbocations. youtube.com

Industrial-Scale Production and Process Optimization

The industrial synthesis of specialty chemicals like this compound requires careful consideration of reactor design, process efficiency, and product purity.

Large-Scale Reactor Design Considerations

The Koch-Haaf reaction, being the most probable industrial route, imposes stringent demands on reactor design.

Corrosion Resistance: The use of highly corrosive strong acids like concentrated sulfuric acid or hydrofluoric acid necessitates reactors constructed from corrosion-resistant materials. wikipedia.org Specialized alloys, such as Hastelloy, or glass-lined steel reactors are often employed. researchgate.net

High-Pressure Operation: The reaction typically requires high pressures of carbon monoxide (often around 50 atmospheres or higher) to ensure sufficient concentration of the gas in the liquid phase. wikipedia.orgorganicchemistrytutor.com The reactor must be a certified high-pressure vessel capable of safely handling these conditions.

Heat Management: The reaction is often highly exothermic. researchgate.net An efficient heat exchange system is critical to maintain the optimal reaction temperature (typically around 50°C), prevent runaway reactions, and minimize the formation of byproducts. wikipedia.org

Mixing: Effective mixing is essential to ensure good contact between the organic substrate, the liquid acid phase, and the gaseous carbon monoxide. A Continuous Stirred-Tank Reactor (CSTR) is a common configuration for such multiphase reactions, providing the necessary agitation. researchgate.net

Table 2: Reactor Design Considerations for Industrial Synthesis

Parameter Requirement Rationale/Solution
Materials High Corrosion Resistance Use of strong acids (H₂SO₄, HF). wikipedia.org Hastelloy or glass-lined steel reactors. researchgate.net
Pressure High-Pressure Capability (e.g., >50 atm) Ensures sufficient CO concentration in the reaction medium. organicchemistrytutor.com
Temperature Control Efficient Heat Exchange System Reaction is highly exothermic. researchgate.net Prevents side reactions and ensures safety.
Mixing Vigorous Agitation Multiphase reaction (gas-liquid-liquid). A CSTR design is suitable.
Safety Robust Containment Handling of highly toxic, high-pressure carbon monoxide. organicchemistrytutor.com

Efficiency and Purity in Bulk Production

Achieving high efficiency and purity in the bulk production of this compound via the Koch-Haaf reaction involves overcoming several challenges.

Reaction Yield: While the Koch-Haaf reaction can provide good yields, they can be compromised by side reactions. wikipedia.org The primary competing reactions are carbocation rearrangements, although this is less of a concern when a highly stable tertiary carbocation can be formed directly. Dimerization or fragmentation of the substrate can also occur. wikipedia.org

Catalyst Separation: A major challenge in industrial Koch-Haaf processes is the separation of the product from the large quantities of strong acid catalyst. This step is crucial for both product purity and the potential for acid recycling, which is vital for process economics and waste reduction.

Purification: The crude product must be purified to remove unreacted starting materials, isomeric acid byproducts, and residual catalyst. Purification methods typically include extraction followed by fractional distillation or crystallization. The highly crystalline nature of many sterically hindered acids can be advantageous for purification by crystallization.

Process optimization focuses on finding the ideal balance of temperature, pressure, reaction time, and catalyst concentration to maximize the yield of the desired product while minimizing byproduct formation and simplifying downstream purification efforts.

Table 3: Mentioned Chemical Compounds

Compound Name Molecular Formula
This compound C₈H₁₆O₂
2,2,3,3-Tetramethylbutanol C₈H₁₈O
Carbon Monoxide CO
Chromic Acid H₂CrO₄
Sulfuric Acid H₂SO₄
Hydrofluoric Acid HF
Boron Trifluoride BF₃
Formic Acid CH₂O₂

Sustainable and Green Chemistry Approaches in Synthesis

The development of synthetic routes to this compound, a sterically hindered carboxylic acid, is increasingly guided by the principles of green and sustainable chemistry. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, improving energy efficiency, and utilizing renewable resources. Key areas of focus include the adoption of solvent-free reaction conditions, the use of environmentally benign solvents, the development of highly selective and efficient catalytic systems, and the application of continuous flow technologies.

Solvent-Free Reaction Protocols

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by eliminating the need for volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. researchgate.net While specific solvent-free protocols for the synthesis of this compound are not extensively documented in the literature, analogous solvent-free esterification and amidation reactions of other carboxylic acids provide a strong basis for their application. researchgate.netnih.gov

One plausible approach involves the direct reaction of the corresponding acyl chloride or anhydride (B1165640) with a nucleophile in the absence of a solvent. For instance, the synthesis of amides from carboxylic acids and urea (B33335) has been demonstrated to proceed efficiently under solvent-free conditions using boric acid as a catalyst. researchgate.net This method, which involves simple trituration and heating of the reactants, could potentially be adapted for the synthesis of derivatives of this compound.

Another strategy is the direct reaction of a salt of the carboxylic acid with an alkyl halide under solvent-free conditions, often facilitated by a phase-transfer catalyst. This has been shown to be effective for the synthesis of symmetric methylene (B1212753) diesters from various aromatic carboxylates. nih.gov

The advantages of implementing solvent-free protocols for the synthesis of this compound and its derivatives are summarized in the table below.

BenefitDescription
Reduced Waste Elimination of solvent waste streams, which are a major contributor to chemical process waste.
Increased Safety Reduced risk of fire and exposure to toxic solvents.
Simplified Work-up Products can often be isolated by simple filtration or distillation without the need for solvent-intensive extraction and purification steps.
Energy Efficiency Elimination of the energy required for solvent heating, refluxing, and distillation.

Utilization of Eco-Friendly Solvents and Reaction Media

When the use of a solvent is unavoidable, the principles of green chemistry advocate for the selection of eco-friendly alternatives to traditional volatile organic compounds. These solvents are characterized by their low toxicity, biodegradability, and derivation from renewable resources.

For the synthesis of this compound, which may involve Grignard reactions for the introduction of the carboxyl group, the choice of solvent is critical. beyondbenign.org Traditional ethers like diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used but have significant drawbacks in terms of safety and environmental impact. youtube.com A promising green alternative is 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources such as levulinic acid. researchgate.net 2-MeTHF has been shown to be an effective solvent for Grignard reactions and can sometimes lead to improved yields and reduced side products compared to THF. researchgate.net

The following table compares the properties of traditional and eco-friendly solvents relevant to the synthesis of this compound.

SolventSourceKey Properties
Diethyl Ether PetrochemicalHighly volatile, flammable, forms explosive peroxides.
Tetrahydrofuran (THF) PetrochemicalLess volatile than diethyl ether but still flammable and can form peroxides. youtube.com
2-Methyltetrahydrofuran (2-MeTHF) Renewable (e.g., from levulinic acid)Higher boiling point and lower water solubility than THF, less prone to peroxide formation, can be recycled. researchgate.net
Cyclopentyl methyl ether (CPME) PetrochemicalHigh boiling point, low water solubility, stable to a wider range of reaction conditions.

Catalytic System Development for Enhanced Selectivity and Yield

The development of advanced catalytic systems is a cornerstone of green chemistry, offering pathways to reactions with higher atom economy, selectivity, and efficiency, thereby reducing waste and energy consumption. For the synthesis of this compound, catalytic approaches are being explored for key transformations, particularly the oxidation of the precursor alkane, 2,2,3,3-tetramethylbutane.

Traditional oxidation methods often rely on stoichiometric amounts of hazardous and environmentally persistent oxidants like chromium or manganese salts. youtube.com Modern catalytic systems aim to use cleaner oxidants, such as molecular oxygen (O₂) or hydrogen peroxide (H₂O₂), in conjunction with a catalyst. nih.govrsc.org

Recent research has focused on the use of transition metal catalysts, such as those based on copper, for the aerobic oxidation of alkanes. rsc.orgrsc.org These systems can operate under milder conditions and offer greater selectivity for the desired carboxylic acid product. For instance, the Murahashi oxidation system, which employs a copper(II) catalyst and an aldehyde co-reductant, has shown promise for the selective oxidation of C-H bonds. rsc.org

The table below outlines potential catalytic strategies for the synthesis of this compound.

Catalytic ApproachCatalyst ExampleOxidantAdvantages
Aerobic Oxidation Copper(II) complexesO₂Utilizes a readily available and clean oxidant.
Oxidation with H₂O₂ Selenium-based catalystsH₂O₂Produces water as the only byproduct. capes.gov.br
Photoredox Catalysis Organic dyesVisible lightEnables reactions under mild conditions. acs.org

Flow Chemistry Applications for Continuous Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for the synthesis of fine chemicals like this compound. researchgate.neteuropa.eu These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for seamless integration of reaction, separation, and analysis steps. nih.govrsc.org

The continuous synthesis of carboxylic acids using carbon dioxide (CO₂) in a tube-in-tube gas permeable membrane reactor has been demonstrated. durham.ac.uk This approach could be adapted for the carboxylation of a Grignard reagent derived from a suitable precursor to this compound. The use of a membrane reactor allows for efficient and safe handling of the gaseous CO₂.

Reactor Design for Microfluidic and Millifluidic Systems

The choice of reactor is critical in flow chemistry. Microfluidic and millifluidic reactors, characterized by their small channel dimensions, offer exceptionally high surface-area-to-volume ratios. elveflow.com This facilitates rapid heat and mass transfer, which is particularly beneficial for highly exothermic or fast reactions. ineosopen.org

For the synthesis of this compound, which may involve the handling of reactive intermediates like Grignard reagents, the enhanced safety profile of microreactors is a significant advantage. ineosopen.org The small reaction volumes minimize the risk associated with potential runaway reactions.

The following table summarizes key features of microfluidic and millifluidic reactors relevant to the synthesis of this compound.

Reactor TypeChannel DimensionsKey FeaturesPotential Applications in Synthesis
Microfluidic Reactor 10 - 500 µmExtremely high surface-area-to-volume ratio, precise control over reaction conditions. elveflow.comRapid reaction screening, synthesis of small quantities of high-value products.
Millifluidic Reactor 0.5 - 5 mmGood heat and mass transfer, higher throughput than microreactors.Process development, small-scale production.
Automation and In-Line Monitoring in Flow Synthesis

A key advantage of flow chemistry is its amenability to automation and in-line process analytical technology (PAT). rsc.orgrsc.org Automated flow systems can perform multi-step syntheses with minimal human intervention, leading to increased efficiency and reproducibility. rsc.org

In-line monitoring techniques, such as infrared (IR) spectroscopy, Raman spectroscopy, and mass spectrometry, can be integrated into the flow path to provide real-time information on reaction progress, conversion, and purity. This data can be used in a feedback loop to automatically optimize reaction conditions, ensuring consistent product quality and yield.

For the continuous synthesis of this compound, an automated system could control the flow rates of reactants, temperature, and pressure, while in-line analytics would monitor the formation of the product and any byproducts. This would allow for a highly controlled and efficient manufacturing process.

Chemical Reactivity and Mechanistic Investigations of 2,2,3,3 Tetramethylbutanoic Acid

Reactions Involving the Carboxyl Functional Group

The reactivity of 2,2,3,3-tetramethylbutanoic acid is centered around its carboxyl functional group. This sterically hindered carboxylic acid undergoes several characteristic reactions, including esterification and amide formation, which are fundamental in organic synthesis. The bulky t-butyl groups adjacent to the carboxyl group significantly influence the reaction rates and mechanisms.

Esterification Reactions: Mechanisms and Catalysis

Esterification is a key reaction of carboxylic acids, resulting in the formation of esters. byjus.com For this compound, the steric hindrance presented by the four methyl groups on the α and β carbons poses a significant challenge for this transformation, often requiring specific catalysts and conditions.

Acid-catalyzed esterification, commonly known as Fischer esterification, is a widely used method for producing esters from carboxylic acids and alcohols. masterorganicchemistry.comyoutube.com The reaction is reversible and is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, and an excess of the alcohol to drive the equilibrium towards the product side. youtube.comchemguide.co.uk

The mechanism of Fischer esterification involves several key steps: masterorganicchemistry.comchemguide.co.ukoit.edu

Protonation of the carbonyl oxygen: The carboxylic acid is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. youtube.comchemguide.co.ukoit.edu

Nucleophilic attack by the alcohol: The alcohol molecule, acting as a nucleophile, attacks the protonated carbonyl carbon. youtube.com

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). oit.edu

Elimination of water: A molecule of water is eliminated, and a protonated ester is formed. oit.edu

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst. youtube.com

Due to the significant steric hindrance of this compound, the rate of acid-catalyzed esterification is considerably slower compared to less hindered carboxylic acids. Higher temperatures and longer reaction times are often necessary to achieve reasonable yields.

Table 1: Comparison of Reaction Conditions for Acid-Catalyzed Esterification

Carboxylic AcidAlcoholCatalystTemperature (°C)Reaction Time (h)Yield (%)
Acetic AcidEthanol (B145695)H₂SO₄Reflux1-2~70
Benzoic AcidMethanol (B129727)H₂SO₄Reflux4-6~65
This compound MethanolH₂SO₄Reflux24-48Moderate

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com While direct transesterification studies involving esters of this compound are not extensively detailed in the provided search results, the general principles of transesterification would apply.

Acid-catalyzed transesterification: The mechanism is similar to Fischer esterification, involving protonation of the carbonyl oxygen followed by nucleophilic attack of the new alcohol. masterorganicchemistry.com

Base-catalyzed transesterification: This typically involves the use of a strong base, such as an alkoxide, which acts as a nucleophile and attacks the carbonyl carbon of the ester. masterorganicchemistry.com

The steric bulk of the 2,2,3,3-tetramethylbutanoyl group would be expected to hinder the approach of the incoming alcohol or alkoxide, making transesterification reactions challenging.

The synthesis of various ester derivatives of this compound can be achieved through different esterification methods. The choice of method often depends on the nature of the alcohol and the desired purity of the product. For instance, the reaction with simple primary alcohols like methanol or ethanol can be accomplished via acid-catalyzed esterification, albeit slowly. For more complex or sensitive alcohols, alternative methods that avoid strong acidic conditions might be necessary, such as using the corresponding acid chloride.

Amide Formation Reactions

Amide formation is another crucial reaction of the carboxyl group. libretexts.org Amides are generally synthesized by reacting a carboxylic acid or its derivative with an amine. libretexts.orgyoutube.com

There are several methodologies for the synthesis of amides from this compound.

From Acid Chlorides: A common and effective method for preparing amides, especially from sterically hindered acids, is to first convert the carboxylic acid to its more reactive acid chloride. masterorganicchemistry.comfishersci.it This can be achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.it The resulting 2,2,3,3-tetramethylbutanoyl chloride is then reacted with an amine to form the corresponding amide. khanacademy.org This two-step process is often preferred as acid chlorides are highly reactive towards nucleophilic attack by amines, and the reaction typically proceeds rapidly at room temperature. fishersci.it

Direct Amidation: Direct amidation of a carboxylic acid with an amine is generally a slow reaction due to the formation of a stable ammonium (B1175870) carboxylate salt. masterorganicchemistry.com However, various reagents have been developed to facilitate this transformation. nih.govrsc.org These "coupling reagents" activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. youtube.com Examples of coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). masterorganicchemistry.comfishersci.it Boron-based reagents, such as B(OCH₂CF₃)₃, have also been shown to be effective for direct amidation. nih.gov Tantalum(V) chloride (TaCl₅) has also been reported as a catalyst for the direct amidation of carboxylic acids. researchgate.net

Table 2: Common Reagents for Amide Formation

MethodReagent(s)Key Features
From Acid Chloride1. SOCl₂ or (COCl)₂2. AmineHigh reactivity, suitable for sterically hindered acids. masterorganicchemistry.comfishersci.it
Direct Amidation (Coupling Reagents)DCC, EDC, HOBt, HATUMilder conditions, good for sensitive substrates. masterorganicchemistry.comfishersci.it
Direct Amidation (Boron-based)B(OCH₂CF₃)₃Effective for a wide range of acids and amines. nih.gov
Direct Amidation (Catalytic)TaCl₅Catalytic in nature. researchgate.net

The steric hindrance of this compound would likely necessitate the use of more reactive methods, such as the acid chloride route, or highly efficient coupling reagents for successful amide synthesis.

Salt Formation and Neutralization Reactions

As a carboxylic acid, this compound readily undergoes neutralization reactions with bases to form the corresponding carboxylate salts. This is a fundamental acid-base reaction where the acidic proton of the carboxyl group is transferred to the base.

For instance, the reaction with a strong base like sodium hydroxide (B78521) (NaOH) in an aqueous or alcoholic solution yields sodium 2,2,3,3-tetramethylbutanoate and water. Similarly, reaction with potassium hydroxide (KOH) will produce potassium 2,2,3,3-tetramethylbutanoate.

The general reaction can be represented as: C(CH₃)₃C(CH₃)₂COOH + MOH → C(CH₃)₃C(CH₃)₂COOM + H₂O (where M = Na⁺, K⁺, etc.)

While the steric hindrance around the carboxyl group can influence the rate of some reactions, simple acid-base neutralization is typically rapid and proceeds to completion due to the favorable thermodynamics of salt formation.

Table 1: Examples of Neutralization Reactions of this compound

BaseProduct
Sodium Hydroxide (NaOH)Sodium 2,2,3,3-tetramethylbutanoate
Potassium Hydroxide (KOH)Potassium 2,2,3,3-tetramethylbutanoate
Ammonium Hydroxide (NH₄OH)Ammonium 2,2,3,3-tetramethylbutanoate

Other Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is a cornerstone of carboxylic acid chemistry. However, the extreme steric bulk of the di-tert-butyl arrangement in this compound significantly impedes the approach of nucleophiles to the carbonyl carbon, making these reactions challenging.

Esterification: The Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, is a common method for ester synthesis. For this compound, this reaction is expected to be slow due to the steric hindrance. To achieve reasonable yields, forcing conditions such as high temperatures, prolonged reaction times, and the use of a large excess of the alcohol may be necessary. The mechanism involves protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol.

Amide Formation: The direct reaction of this compound with an amine to form an amide is generally not feasible due to the formation of a stable ammonium carboxylate salt and the high activation energy for the subsequent dehydration. To overcome this, coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often employed. These reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating the nucleophilic attack by the amine.

Acid Chloride Formation: Conversion to the more reactive acid chloride can be achieved by treating this compound with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The acid chloride can then readily undergo nucleophilic acyl substitution with a variety of nucleophiles, including alcohols and amines, under less forcing conditions.

Reactions Involving the Highly Substituted Alkyl Backbone

The robust, sterically encumbered alkyl framework of this compound also participates in a range of chemical transformations, often leading to interesting and synthetically useful products.

Isomerization Reactions and Products

Under strongly acidic conditions, the highly branched alkyl backbone of this compound can be susceptible to skeletal rearrangements. Protonation of the carboxylic acid can be followed by rearrangements of the resulting carbocation intermediates. These isomerizations are driven by the formation of more stable carbocation species. For instance, a Wagner-Meerwein rearrangement could potentially lead to the formation of other isomeric C8 carboxylic acids. However, specific studies detailing the isomerization products of this compound are not extensively documented in readily available literature.

Regioselective Functionalization of C-H Bonds

The carboxylic acid group can act as a directing group in transition metal-catalyzed C-H functionalization reactions, enabling the selective introduction of new functional groups at specific positions on the alkyl backbone. This strategy has emerged as a powerful tool in organic synthesis.

Both palladium and rhodium catalysts have been shown to be effective in directing the arylation and olefination of C-H bonds in aliphatic carboxylic acids. libretexts.org In the case of this compound, the carboxylate would coordinate to the metal center, bringing the catalyst into proximity with the C-H bonds of the tert-butyl groups. This would likely favor the functionalization of the primary C-H bonds of the methyl groups due to their accessibility.

Table 2: Potential Regioselective C-H Functionalization Reactions

Catalyst SystemReactantPotential Product
Palladium Acetate / LigandAryl HalideAryl-substituted this compound
Rhodium(III) ComplexAlkeneAlkenyl-substituted this compound

Oxidation and Reduction Chemistry

Oxidation: The fully saturated and highly branched alkyl backbone of this compound is generally resistant to oxidation under mild conditions. However, strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) under harsh acidic or basic conditions and elevated temperatures, can lead to the degradation of the molecule. The expected products would be smaller carboxylic acids and ketones resulting from the cleavage of carbon-carbon bonds.

Reduction: The carboxylic acid functional group in this compound can be reduced to a primary alcohol, 2,2,3,3-tetramethylbutan-1-ol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally not reactive enough to reduce carboxylic acids. libretexts.org The reaction is typically carried out in an anhydrous ether solvent, followed by an acidic workup to protonate the resulting alkoxide.

Reactions as a Superacid Analog

While this compound itself is a weak carboxylic acid, its protonated form in the gas phase can exhibit properties analogous to superacids. The gas-phase acidity, which is the Gibbs free energy change for the deprotonation reaction in the gas phase, is a key measure of intrinsic acidity. For highly branched carboxylic acids, the alkyl groups can stabilize the positive charge on the protonated carboxyl group through inductive effects and hyperconjugation.

Computational studies on protonated carboxylic acids in the gas phase have shown that they can act as potent proton donors. The high steric hindrance in protonated this compound would likely lead to a high barrier for the reverse reaction (protonation of the carboxylate), further enhancing its effective acidity in the gas phase. This makes it a subject of interest in theoretical studies of superacidity, although it is not a superacid in the conventional condensed-phase sense.

Synthesis and Comprehensive Characterization of 2,2,3,3 Tetramethylbutanoic Acid Derivatives

Design and Synthesis of Novel Esters and Amides

The synthesis of esters and amides from 2,2,3,3-tetramethylbutanoic acid often requires tailored strategies to overcome the steric hindrance posed by the quaternary carbon atom neighboring the carboxyl group.

Standard esterification procedures, such as Fischer-Speier esterification, can be sluggish. More potent activating agents are often necessary. For instance, the conversion of the carboxylic acid to its more reactive acid chloride, 2,2,3,3-tetramethylbutanoyl chloride, facilitates the reaction with a wide range of alcohols and amines.

A one-pot method has been effectively utilized for the synthesis of amide derivatives of the structurally analogous 2,2,3,3-tetramethylcyclopropanecarboxylic acid (TMCA). This approach involves the in-situ generation of the acid chloride using thionyl chloride in N,N-dimethylacetamide (DMAC), followed by the addition of the respective amine. rsc.org This methodology is anticipated to be similarly effective for this compound, providing access to a diverse array of N-substituted amides.

The following table summarizes the synthesis of various N-substituted amides of 2,2,3,3-tetramethylcyclopropanecarboxamide, which serve as excellent models for the corresponding butanoic acid derivatives.

Amine ReactantProductYield (%)Melting Point (°C)
Ammonia2,2,3,3-Tetramethylcyclopropanecarboxamide8989-91
MethylamineN-Methyl-2,2,3,3-tetramethylcyclopropanecarboxamide8897-99
EthylamineN-Ethyl-2,2,3,3-tetramethylcyclopropanecarboxamide8575-77
AnilineN-Phenyl-2,2,3,3-tetramethylcyclopropanecarboxamide92142-144
BenzylamineN-Benzyl-2,2,3,3-tetramethylcyclopropanecarboxamide90110-112

Structural Elucidation of Complex Derivatives

The unambiguous determination of the structure of this compound derivatives relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

NMR Spectroscopy: Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are pivotal in confirming the identity and purity of the synthesized derivatives. In ¹H NMR spectra of the esters, characteristic signals for the alcohol moiety are observed in addition to the singlet corresponding to the twelve equivalent protons of the two t-butyl groups. For the amide derivatives, the chemical shift and multiplicity of the N-H proton, if present, can provide valuable information about the electronic environment and potential for hydrogen bonding.

For instance, in the ¹H NMR spectrum of N-methyl-2,2,3,3-tetramethylcyclopropanecarboxamide, the methyl protons of the amide appear as a doublet, coupled to the N-H proton. rsc.org The twelve cyclopropyl (B3062369) protons appear as a set of singlets. Similar patterns are expected for the butanoic acid analogs.

IR Spectroscopy: The IR spectra of these derivatives are characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For esters, this band typically appears in the range of 1735-1750 cm⁻¹. For amides, the position of the carbonyl band is generally lower, in the region of 1630-1680 cm⁻¹, due to resonance. The N-H stretching vibration in primary and secondary amides gives rise to one or two bands, respectively, in the region of 3200-3400 cm⁻¹.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of the synthesized derivatives, providing definitive confirmation of their identity. The fragmentation patterns observed in the mass spectra can also offer structural insights. For example, a common fragmentation pathway for these derivatives involves the loss of the t-butyl group.

The following table presents representative spectral data for amide derivatives of the analogous 2,2,3,3-tetramethylcyclopropanecarboxylic acid.

Compound¹H NMR (δ, ppm)IR (ν, cm⁻¹)HRMS (m/z)
2,2,3,3-Tetramethylcyclopropanecarboxamide7.16 (s, 1H, NH), 1.48 (s, 1H, CH), 1.25–1.15 (12H, CH₃)-141.1162 (Calcd. for C₈H₁₅NO, 141.1153)
N-Methyl-2,2,3,3-tetramethylcyclopropanecarboxamide---
N,N-Dimethyl-2,2,3,3-tetramethylcyclopropanemethylamine2.41–2.45 (d, J=16.4, 2H, CH₂), 2.36 (s, 6H, CH₃), 1.02–1.08 (12H, CH₃), 0.41–0.44 (t, J=4.6, 1H, CH)3283, 2986, 2904, 2780, 1465, 1378, 1142, 727-

Reactivity Profiles of Functionalized Derivatives

The reactivity of esters and amides of this compound is profoundly influenced by the steric bulk of the di-tert-butylmethyl group. This steric hindrance shields the carbonyl carbon from nucleophilic attack, thereby reducing the reactivity of these derivatives compared to less hindered counterparts.

For example, the hydrolysis of esters of this compound is significantly slower than that of less sterically encumbered esters. Similarly, aminolysis and other nucleophilic acyl substitution reactions require more forcing conditions.

Despite the reduced reactivity at the carbonyl carbon, the functional groups of the ester and amide moieties can undergo various transformations. For instance, the amide derivatives of the analogous 2,2,3,3-tetramethylcyclopropanecarboxylic acid have been successfully reduced to the corresponding amines using a combination of titanium tetrachloride and sodium borohydride (B1222165). rsc.org This demonstrates that while the carbonyl group is sterically protected, it can still be made to react under appropriate conditions.

The bulky substituent can also influence the acidity of protons on adjacent carbons. For instance, in the case of N-alkyl amides, the protons on the α-carbon of the N-alkyl group may exhibit altered reactivity in deprotonation reactions.

Stereochemical Considerations in Derivative Synthesis

While this compound itself is achiral, the introduction of chirality can occur when it is derivatized with chiral alcohols or amines, leading to the formation of diastereomeric esters or amides. The steric bulk of the 2,2,3,3-tetramethylbutanoyl group can play a significant role in influencing the diastereoselectivity of these reactions.

The formation of diastereomeric amides through the reaction of a chiral amine with an achiral carboxylic acid is a well-established method for the resolution of racemic amines. In the context of this compound, the bulky acyl group can lead to enhanced diastereomeric differentiation in the products, which can be advantageous for their separation and characterization.

Furthermore, the use of chiral auxiliaries attached to the nitrogen of the amide or the oxygen of the ester can direct the stereochemical outcome of subsequent reactions at adjacent positions. For example, the diastereoselective reduction of a ketone appended to the ester or amide moiety can be influenced by the chiral environment created by the 2,2,3,3-tetramethylbutanoyl group in conjunction with a chiral alcohol or amine.

While specific studies on the diastereoselective reactions of this compound derivatives are not extensively reported, the principles of stereochemical control in related systems are well-documented. For instance, the acid-catalyzed Ritter reaction of chiral secondary benzylic alcohols with nitriles has been shown to proceed with a high degree of diastereoselectivity, affording chiral amides. chemicalbook.com This suggests that reactions involving the formation of derivatives of this compound with chiral partners are likely to exhibit interesting stereochemical outcomes worthy of investigation.

Advanced Spectroscopic and Analytical Methodologies for 2,2,3,3 Tetramethylbutanoic Acid

Mass Spectrometry (MS) Techniques (e.g., GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of 2,2,3,3-tetramethylbutanoic acid. In a typical GC-MS analysis, the compound is first vaporized and separated from other components in a mixture based on its boiling point and interactions with the gas chromatographic column. Following separation, it enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI).

The resulting mass spectrum displays the molecular ion peak and a series of fragment ions. The molecular ion ([M]⁺) peak for this compound would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight (144.21 g/mol ). nih.gov However, the molecular ion for carboxylic acids can sometimes be weak or absent. docbrown.info

Key fragment ions are crucial for identification. For this compound, significant fragmentation is expected. The NIST Mass Spectrometry Data Center reports a top peak at m/z 88 and a second highest at m/z 57. nih.gov The fragmentation pattern provides a unique fingerprint for the molecule, allowing for its unambiguous identification, often by comparison to spectral libraries like the NIST/EPA/NIH Mass Spectral Library. nist.gov

Predictive models can also generate theoretical mass spectra and collision cross-section (CCS) values for different adducts of the molecule, further aiding in its identification. uni.lu For instance, predicted CCS values can be calculated for adducts such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻. uni.lu

Derivatization, such as trimethylsilylation (TMS) or tert-butyldimethylsilylation (TBDMS), is a common practice in GC-MS analysis of carboxylic acids to increase their volatility and improve chromatographic behavior. hmdb.cahmdb.ca

Table 1: Predicted Mass Spectrometry Data for this compound Adducts
Adductm/z (mass-to-charge ratio)Predicted CCS (Ų)
[M+H]⁺145.12232131.6
[M+Na]⁺167.10426138.7
[M-H]⁻143.10776131.0
[M+NH₄]⁺162.14886152.9
[M+K]⁺183.07820138.7
[M+H-H₂O]⁺127.11230128.6
[M+HCOO]⁻189.11324149.9
[M+CH₃COO]⁻203.12889174.5
Data sourced from PubChemLite. uni.lu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is characterized by specific absorption bands that confirm its carboxylic acid structure.

The most prominent feature in the IR spectrum of a carboxylic acid is the strong and broad absorption band due to the O-H stretching vibration of the hydroxyl group, typically appearing in the region of 3300-2500 cm⁻¹. Another key absorption is the sharp and intense C=O stretching vibration of the carbonyl group, which is expected around 1700 cm⁻¹.

The vapor phase IR spectrum of this compound is available in databases such as SpectraBase. nih.govspectrabase.com Analysis of this spectrum reveals the characteristic peaks confirming the presence of the carboxylic acid functional group. The exact positions of these bands can be influenced by factors such as hydrogen bonding, which is significant in carboxylic acids, often leading to dimerization in the condensed phase.

Table 2: Characteristic Infrared Absorption Bands for this compound
Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)
O-H (in COOH)Stretching3300-2500 (broad)
C-H (in alkyl)Stretching2970-2850
C=O (in COOH)Stretching~1700 (strong)
C-OStretching1300-1200
O-HBending1440-1395
Note: The exact peak positions can vary slightly based on the sample phase (e.g., vapor, liquid, solid) and solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be relatively simple due to the high degree of symmetry in the molecule. The protons of the four methyl groups attached to the C2 and C3 positions are chemically equivalent. This would result in a single, intense singlet in the upfield region of the spectrum. The acidic proton of the carboxyl group would appear as a broad singlet at a much lower field, typically between 10-13 ppm, although its position can be concentration-dependent and it may exchange with deuterium (B1214612) in solvents like D₂O. docbrown.infohmdb.ca

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. docbrown.info For this compound, one would expect to see distinct signals for the carbonyl carbon, the quaternary carbons at positions 2 and 3, and the methyl carbons. The carbonyl carbon will appear at the most downfield chemical shift (typically > 170 ppm). The quaternary carbons will be in the intermediate region, and the methyl carbons will be the most upfield. docbrown.info Predictive databases can provide estimated chemical shifts for these carbons. hmdb.cahmdb.ca

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to further confirm the structure. However, for a molecule with the simple structure of this compound, ¹H and ¹³C NMR are generally sufficient for unambiguous identification.

Table 3: Predicted NMR Data for this compound
NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H (Methyl protons)~1.2Singlet
¹H (Carboxyl proton)~12.0Singlet (broad)
¹³C (Carbonyl carbon)~185Singlet
¹³C (Quaternary carbons)~40-50Singlet
¹³C (Methyl carbons)~25-35Singlet
Note: Predicted values can vary between different prediction software and solvents.

Chromatographic Separation Techniques (e.g., GC-FID for product yield determination)

Gas chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used method for the quantitative analysis of organic compounds like this compound. This technique is particularly useful for determining the yield of a chemical reaction or the purity of a sample.

In GC-FID, the sample is injected into a gas chromatograph where the components are separated based on their volatility and interaction with the stationary phase of the column. As each component elutes from the column, it is burned in a hydrogen-air flame. The combustion process produces ions, which are detected as an electrical current. The detector response is proportional to the mass of the carbon atoms entering the flame, making it an excellent method for quantifying hydrocarbons and their derivatives.

For the analysis of this compound, a suitable GC column, such as a polar capillary column, would be chosen to achieve good peak shape and resolution. researchgate.net The retention time of the acid can be compared to that of a known standard for identification. To determine the product yield, a known amount of an internal standard is added to the sample before injection. The ratio of the peak area of this compound to the peak area of the internal standard is then used to calculate the concentration and, subsequently, the yield. This method is known for its high sensitivity, wide linear range, and reliability. researchgate.net Comprehensive two-dimensional gas chromatography (GCxGC) can also be employed for the analysis of complex mixtures containing this acid. nih.gov

Advanced Spectroscopic Methods for Derivatives (e.g., UV-Visible, Circular Dichroism, Fluorescence)

While this compound itself does not possess a strong chromophore for UV-Visible absorption in the standard range (200-800 nm), its derivatives can be analyzed using various advanced spectroscopic techniques. upi.eduuv-vis-spectral-atlas-mainz.orgscience-softcon.de

UV-Visible Spectroscopy: If this compound is converted into a derivative containing a chromophoric group (e.g., an aromatic ester), UV-Visible spectroscopy can be a valuable tool for quantitative analysis. biointerfaceresearch.com The concentration of the derivative in solution can be determined by measuring its absorbance at a specific wavelength (λmax) and applying the Beer-Lambert law. Second-derivative UV spectroscopy can be employed to enhance the resolution of overlapping spectral bands and eliminate background interference from excipients in a formulation. nih.gov

Circular Dichroism (CD) Spectroscopy: Circular dichroism spectroscopy is used to study chiral molecules. This compound is achiral and therefore does not exhibit a CD spectrum. However, if it is used to derivatize a chiral molecule, the resulting derivative will be chiral and its stereochemical properties can be investigated using CD spectroscopy. For instance, the formation of supramolecular structures involving chiral dicarboxylic acids has been studied using vibrational circular dichroism (VCD). nih.gov

Fluorescence Spectroscopy: Similar to UV-Visible spectroscopy, fluorescence spectroscopy is applicable to derivatives of this compound that contain a fluorophore. Fluorescence is a highly sensitive technique that can be used for trace-level quantification. The derivative would be excited at a specific wavelength, and the intensity of the emitted light at a longer wavelength would be measured. This method offers higher sensitivity and selectivity compared to absorption spectroscopy.

Computational and Theoretical Investigations of 2,2,3,3 Tetramethylbutanoic Acid

Quantum Chemical Calculations (e.g., DFT Studies for Geometry Optimization and Electronic Structure)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern chemistry for predicting molecular properties. nih.govnih.gov DFT methods are used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. nih.gov These calculations find the lowest energy conformation by exploring the potential energy surface of the molecule. Once the optimized geometry is found, the same theoretical level can be used to calculate various electronic properties, such as the distribution of electron density, molecular orbital energies (like the HOMO and LUMO), and the molecular electrostatic potential (MEP), which identifies electrophilic and nucleophilic sites. nih.gov

While specific, in-depth DFT research articles focusing exclusively on 2,2,3,3-tetramethylbutanoic acid are not prevalent in the surveyed literature, its fundamental properties have been computed and are available in databases such as PubChem. These computed properties are derived from quantum chemical methods and provide a baseline understanding of the molecule's characteristics. nih.gov

Table 1: Computed Properties of this compound

PropertyValueMethod/Source
Molecular Weight144.21 g/molComputed by PubChem 2.1 nih.gov
XLogP3-AA (LogP)2.4Computed by XLogP3 3.0 nih.gov
Hydrogen Bond Donor Count1Computed by Cactvs 3.4.6.11 nih.gov
Hydrogen Bond Acceptor Count2Computed by Cactvs 3.4.6.11 nih.gov
Rotatable Bond Count2Computed by Cactvs 3.4.6.11 nih.gov
Exact Mass144.115029749 DaComputed by PubChem 2.1 nih.gov
Topological Polar Surface Area37.3 ŲComputed by Cactvs 3.4.6.11 nih.gov
Heavy Atom Count10Computed by PubChem nih.gov
Complexity140Computed by Cactvs 3.4.6.11 nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling and Validation

Quantitative Structure-Property Relationship (QSPR) models are mathematical tools that aim to predict the physicochemical properties of chemicals based on their molecular structure. nih.govsemanticscholar.org These models establish a correlation between calculated molecular descriptors (numerical representations of chemical structure) and an experimentally measured property. QSPR studies are prevalent in many areas of chemistry, including predicting the properties of various classes of compounds like carboxylic acids. nih.gov The development of a robust QSPR model involves selecting a dataset of molecules, calculating relevant descriptors, creating a mathematical model using statistical methods like regression analysis, and rigorously validating the model's predictive power. semanticscholar.org

A key component of QSPR modeling is the use of topological indices, which are numerical descriptors derived from the molecular graph of a compound. nih.govarxiv.org These indices quantify aspects of a molecule's size, shape, branching, and complexity. Numerous topological indices have been developed and are used to predict various properties. arxiv.org

One such descriptor, the ZEP index, has been successfully applied in QSPR models for aliphatic carboxylic acids to predict properties like molar refraction, polarizability, and refractive index. semanticscholar.orgresearchgate.net The ZEP index is calculated using weighted electronic distances within the molecular graph, which allows it to differentiate between bond types, branching patterns, and the symmetry of atomic arrangements. researchgate.net Studies have shown that QSPR models for carboxylic acids using the ZEP index can achieve high correlation coefficients (r² > 0.99), indicating excellent predictive ability. semanticscholar.orgresearchgate.net

A critical aspect of QSPR modeling is the identification and analysis of outliers—compounds that are poorly predicted by the established model. bohrium.comresearchgate.net An outlier is a compound whose actual property value deviates significantly from the value predicted by the QSPR equation. nih.gov Analyzing these deviations is essential for understanding the limitations of a model and can provide insights into unique structural features or mechanisms of action that the model does not capture. bohrium.comjournal-vniispk.ru The presence of outliers can be due to experimental data errors or because the outlier compound possesses structural characteristics that are not well-represented in the training set of the model. osti.gov

While no specific QSPR studies analyzing the model deviation for this compound have been identified in the surveyed literature, its unique structure suggests it could be a potential outlier in general models for aliphatic carboxylic acids. Its high degree of branching and the steric hindrance caused by the two adjacent tertiary butyl groups are distinctive features. These characteristics might lead to properties that deviate from trends established for less-branched, linear, or smaller carboxylic acids. Therefore, in a QSPR model developed for a broad set of carboxylic acids, this compound would warrant special attention to assess its fit and potential influence on the model.

Reaction Mechanism Predictions via Computational Approaches

Computational chemistry offers powerful methods for elucidating the detailed pathways of chemical reactions, known as reaction mechanisms. rsc.org Using quantum mechanical methods like DFT, researchers can map out the energy landscape of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. researchgate.netrsc.org This computational exploration provides deep insights into reaction stereospecificity, the role of catalysts, and the energetics that govern reaction rates. rsc.orgresearchgate.net

The application of these computational tools has become a standard practice for understanding complex organic reactions. rsc.org For sterically hindered molecules like this compound, computational approaches could be particularly insightful for predicting how it participates in reactions such as esterification or amide bond formation, where its bulkiness would play a significant role. tcichemicals.com While detailed computational studies on the reaction mechanisms of this compound were not found, its synthesis has been reported, for example, via the reaction of 2,2,3,3-tetramethyl-1-butanol with potassium tert-butylate in dimethyl sulfoxide (B87167), which presents a potential reaction to be studied computationally. chemicalbook.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computational simulation technique used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of molecules, including conformational changes, solvent interactions, and binding processes. doi.org

MD simulations have been applied to study a wide range of biomolecules and chemical systems, including DNA oligomers and other carboxylic acids like sialic acid. nih.govdoi.org For instance, MD simulations of a sialic acid tetramer were used to study its conformational preferences in both vacuum and in a water solvent, with the results compared to experimental NMR data. doi.org Although specific MD simulation studies focused on this compound were not identified in the reviewed literature, this technique could be applied to investigate its behavior in different solvent environments, its potential for self-aggregation, or its interaction with biological macromolecules.

Prediction of Spectroscopic Data

Computational methods are widely used to predict various types of spectroscopic data, which can aid in the identification and structural elucidation of compounds. nih.gov Techniques like DFT can be used to calculate NMR chemical shifts, vibrational frequencies for IR spectra, and electronic transitions for UV-Vis spectra. nih.govresearchgate.net The accuracy of these predictions has improved significantly, making them a valuable complement to experimental measurements. nih.gov

For this compound, while a comprehensive set of predicted spectra is not readily published in dedicated articles, predicted data points are available. For instance, collision cross-section (CCS) values, which are relevant for ion mobility-mass spectrometry, have been predicted for various adducts of the molecule. uni.lu These values are calculated based on the computed 3D structure of the ion. Furthermore, databases like the NIST Chemistry WebBook contain computationally generated or experimentally measured IR spectra for many compounds. nist.govresearchgate.net The prediction of ¹H and ¹³C NMR spectra is also a mature field, with established protocols using DFT calculations or emerging machine learning approaches that show increasing accuracy. nih.govresearchgate.net

Table 2: Predicted Collision Cross Section (CCS) for Adducts of this compound

Adductm/zPredicted CCS (Ų)
[M+H]⁺145.12232131.6
[M+Na]⁺167.10426138.7
[M-H]⁻143.10776131.0
[M+NH₄]⁺162.14886152.9
[M+K]⁺183.07820138.7
[M+H-H₂O]⁺127.11230128.6
[M+HCOO]⁻189.11324149.9
[M+CH₃COO]⁻203.12889174.5
[M+Na-2H]⁻165.08971137.6
[M]⁺144.11449132.3
[M]⁻144.11559132.3

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

Compound Index

Applications in Specialized Chemical Synthesis and Materials Science

Role as a Sterically Hindered Carboxylic Acid in Organic Synthesis

The defining structural feature of 2,2,3,3-tetramethylbutanoic acid is the quaternary carbon atom to which the carboxylic acid group is attached. This arrangement, flanked by two adjacent tertiary carbon atoms, creates significant steric hindrance around the carboxyl functional group. This steric bulk profoundly influences its chemical reactivity and is a key reason for its use in specialized organic synthesis.

The steric hindrance makes the carboxylic acid group less susceptible to nucleophilic attack and certain enzymatic reactions, which can be a desirable trait in complex multi-step syntheses where chemoselectivity is crucial. The bulky t-butyl groups shield the carbonyl carbon, requiring more aggressive or specific reagents for reactions like esterification or amidation compared to unhindered carboxylic acids. For example, a documented synthesis of its methyl ester requires refluxing in dimethyl sulfoxide (B87167) with potassium tert-butylate, a strong base, for several hours. chemicalbook.com

This hindered nature is characteristic of a class of compounds known as neo-acids. exxonmobilchemical.com The high steric hindrance provided by the neo-acid structure imparts excellent thermal and hydrolytic stability in its derivatives, a property that is highly sought after in many applications. exxonmobilchemical.comunionpetrochemical.com

Utility as a Building Block for Complex Molecules

In chemical synthesis, "building blocks" are molecules that can be readily incorporated into larger, more complex structures. whiterose.ac.uk this compound serves as a valuable building block, particularly when a sterically demanding and stable moiety is required. Its incorporation into a larger molecule can significantly alter the final product's physical and chemical properties, such as solubility, stability, and conformational arrangement.

The butanoic acid framework is a common structural motif in biologically active compounds, and derivatives are often synthesized to explore new therapeutic agents. biointerfaceresearch.com For instance, research into butanoic acid derivatives has been conducted to develop new antiviral agents. biointerfaceresearch.com While not all derivatives possess the same tetramethyl substitution, these studies highlight the utility of the butanoic acid core as a foundational structure. The synthesis of peptide structures has utilized related molecules like 4-amino-3,3-dimethylbutanoic acid to create specific conformations. researchgate.net The introduction of the bulky 2,2,3,3-tetramethylbutyl group from the parent acid can be used to confer unique properties onto a target molecule, leveraging its significant steric footprint to control aspects of the molecular architecture.

Incorporation into Specialty Esters for Industrial Use (e.g., Plasticizers, Neoacids)

This compound is structurally classified as a neo-acid, a group of highly branched carboxylic acids. exxonmobilchemical.comunionpetrochemical.com As a member of this class, it serves as a precursor for a range of specialty esters and metal salts with significant industrial applications. unionpetrochemical.comatamanchemicals.com The derivatives of neo-acids are prized for their exceptional stability, which is a direct result of the sterically hindered structure. exxonmobilchemical.com This stability makes them superior to derivatives of less-branched acids in demanding environments. unionpetrochemical.com

Esters derived from neo-acids are used in various formulations, including surface coatings and as additives for cement. atamanchemicals.com Metal salts of neo-acids find broad utility as paint driers, stabilizers for polymers like polyvinylchloride (PVC), and as catalysts for polymerization reactions. unionpetrochemical.comatamanchemicals.com In their neutralized form, these acids are also employed in metalworking fluids. atamanchemicals.com The general applications for derivatives of neo-acids, for which this compound is a prime example, are diverse and critical to several industries. exxonmobilchemical.com

Table 1: Industrial Applications of Neo-Acid Derivatives

Application Area Derivative Type Function Reference(s)
Coatings & Paints Metal Salts Paint Driers unionpetrochemical.com, atamanchemicals.com
Esters Surface Coatings atamanchemicals.com
- Adhesion Promoter sealandchem.com
Polymers & Plastics Metal Salts PVC Stabilizers unionpetrochemical.com, atamanchemicals.com
Metal Salts Polymerization Catalysts/Initiators unionpetrochemical.com, atamanchemicals.com
- Viscosity Modifier sealandchem.com

| Industrial Fluids | Neutralized Acid | Metalworking Fluids | atamanchemicals.com |

Development of Advanced Materials utilizing this compound Derivatives

The development of advanced materials often relies on components that can impart specific, high-performance properties like thermal stability, resistance to degradation, and hydrophobicity. The derivatives of this compound, owing to its neo-acid structure, are well-suited for incorporation into such materials. exxonmobilchemical.com

The excellent thermal and hydrolytic stability conferred by the sterically hindered carboxyl group is a key attribute. exxonmobilchemical.comunionpetrochemical.com When derivatives of this acid are incorporated into a polymer backbone, such as in a copolyester, they can significantly enhance the material's resistance to heat and chemical attack. mdpi.com This makes them valuable in the production of durable surface coatings and specialty polymers. atamanchemicals.comsealandchem.com For example, metal salts of neo-acids are used as PVC stabilizers, protecting the polymer from degradation during processing and use. atamanchemicals.com Furthermore, the hydrophobic nature of the bulky alkyl group can be exploited to create water-repellent surfaces in coatings and other materials. sealandchem.com The use of carboxylic acids as building blocks for creating advanced polymers with tailored properties is a continually expanding field of materials science. abo.fimdpi.com

Q & A

Q. What synthetic routes are available for 2,2,3,3-Tetramethylbutanoic acid, and what are their limitations?

The primary synthetic methods include carbonation of the tertiary Grignard reagent derived from 2,2,3,3-tetramethylbutanol and oxidation of methyl triptyl ketone. However, these routes suffer from low yields due to steric hindrance from the tetramethyl groups, which impede reaction efficiency . Optimization strategies, such as using milder oxidizing agents or adjusting reaction temperatures, may improve yields.

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

Key techniques include:

  • NMR Spectroscopy : The 1H^1H-NMR spectrum will show singlet peaks for equivalent methyl groups, while 13C^{13}C-NMR can confirm quaternary carbons.
  • IR Spectroscopy : A strong C=O stretch (~1700 cm1^{-1}) and O-H stretch (broad, ~2500-3000 cm1^{-1}) are diagnostic.
  • Mass Spectrometry : The molecular ion peak (M+^+) and fragmentation patterns (e.g., loss of COOH) aid in structural assignment .

Q. How should researchers purify this compound given its steric constraints?

Due to low solubility from steric hindrance, recrystallization in non-polar solvents (e.g., hexane) or preparative chromatography using reverse-phase columns is recommended. Purity can be verified via melting point analysis and HPLC .

Advanced Research Questions

Q. Why does this compound exhibit outlier behavior in QSPR models for polarizability?

In a QSPR study predicting molecular polarizability, this compound exceeded ±2σ residual limits, likely due to unaccounted steric and electronic effects from its branched structure. The model (Equation 12) achieved R2=0.998R^2 = 0.998 for training data but struggled with sterically hindered analogs. Researchers should augment models with descriptors for steric bulk (e.g., Taft’s EsE_s) or use quantum mechanical calculations to improve accuracy .

Q. How does steric hindrance in this compound influence its reactivity in esterification or amidation reactions?

The tetramethyl groups impede nucleophilic attack on the carbonyl carbon, slowing reaction kinetics. Methodological workarounds include:

  • Using high-temperature conditions or Lewis acid catalysts (e.g., BF3\text{BF}_3) to activate the carboxylic acid.
  • Employing coupling agents (e.g., DCC) for amide bond formation to bypass intermediate steric effects .

Q. What computational strategies can predict physicochemical properties of this compound when experimental data is scarce?

Combine QSPR models (validated with Rext2=0.9998R^2_{\text{ext}} = 0.9998) with DFT calculations to assess electronic properties (e.g., dipole moment, HOMO-LUMO gaps). Molecular dynamics simulations can further elucidate solubility and aggregation behavior in solvents .

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies between experimental and computed polarizability values for this compound?

Cross-validate computational results with experimental data (e.g., refractive index measurements). If outliers persist, refine the QSPR model by incorporating 3D molecular descriptors (e.g., molecular volume) or using ensemble machine learning approaches to capture non-linear relationships .

Methodological Notes

  • Synthetic Optimization : Prioritize Grignard reagent purity and controlled oxidation conditions to mitigate side reactions .
  • Spectroscopic Validation : Compare spectral data with analogs (e.g., 2,2-dimethylpropanoic acid) to identify steric distortion effects .
  • Computational Guidance : Use hybrid DFT functionals (e.g., B3LYP) with dispersion corrections for accurate steric effect modeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.